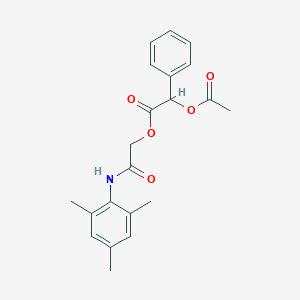

2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate

Description

Propriétés

IUPAC Name |

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-acetyloxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-13-10-14(2)19(15(3)11-13)22-18(24)12-26-21(25)20(27-16(4)23)17-8-6-5-7-9-17/h5-11,20H,12H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVPHXLCTOAYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C(C2=CC=CC=C2)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate typically involves the reaction of mesitylamine with 2-oxoethyl 2-acetoxy-2-phenylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Applications De Recherche Scientifique

2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate involves its interaction with specific molecular targets. The mesitylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxoethyl and acetoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Observations:

- Steric Effects: The mesitylamino group imposes greater steric hindrance compared to adamantane (rigid but less aromatic) or methoxyphenyl groups .

- Reactivity : The acetoxy group in the target compound is more labile than adamantane-linked esters or stable methyl/ethyl esters .

- Lipophilicity: Mesityl and adamantane groups enhance lipid solubility, whereas methoxy or amino groups improve aqueous solubility .

Antioxidant and Anti-inflammatory Effects

- Adamantane-based esters (e.g., 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) exhibit strong hydrogen peroxide radical scavenging (IC50: 12.3 µM) and anti-inflammatory activity (89% inhibition of protein denaturation at 500 µg/mL), surpassing diclofenac sodium .

- Methyl benzoylformate lacks reported bioactivity but serves as a precursor in agrochemical synthesis .

- Target Compound : While direct data are unavailable, the mesityl group’s electron-donating properties may enhance radical scavenging, and the acetoxy group could modulate COX-2 inhibition, similar to aspirin derivatives.

Agrochemical Potential

- Methyl 2-{2-[(2-methylphenyl)amino]ethyl}acetate () is used as a fungicide intermediate. The target compound’s mesityl group may improve stability against enzymatic degradation in agricultural applications .

Physical and Chemical Properties

Activité Biologique

2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate can be represented as follows:

- Molecular Formula: C16H19NO4

- Molecular Weight: 303.33 g/mol

This compound features a mesitylamine moiety, an oxoethyl group, and an acetoxy-phenylacetate structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mesitylamine component may facilitate binding to specific receptors or enzymes, while the acetoxy and phenylacetate groups could enhance solubility and bioavailability.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, potentially influencing signaling pathways related to inflammation or pain.

Biological Activity

Research has indicated several biological activities associated with 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate:

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have suggested that the compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-alpha | 200 | 100 |

Case Studies

-

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of phenylacetate, including 2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.

- Findings : The compound was found to be more effective than standard antibiotics against resistant strains.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.